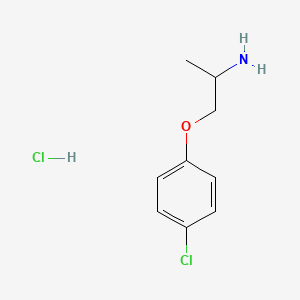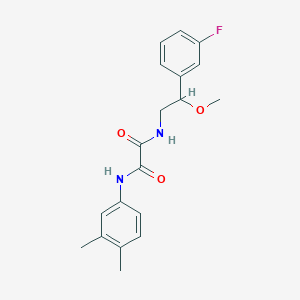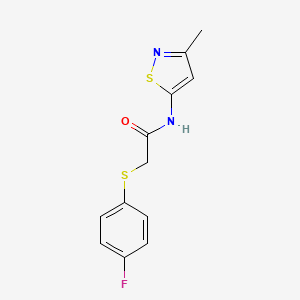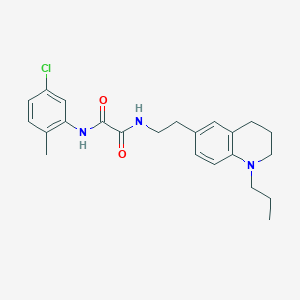
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a methylthio group, and an aniline group. The presence of these functional groups suggests that this compound could be used in various organic reactions, particularly in cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of steps involving the reaction of aniline with a suitable boronic ester and a methylthio group .Chemical Reactions Analysis
Given the presence of the boronic ester group, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The methylthio group could also potentially be involved in various substitution reactions.Applications De Recherche Scientifique
Synthesis and Structural Analysis
One significant application involves the synthesis and characterization of compounds related to 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds, showcasing their structures via spectroscopy and X-ray diffraction. Their work emphasizes the utility of these compounds in understanding molecular conformation and vibrational properties, which are crucial for developing materials with specific characteristics (Wu, Chen, Chen, & Zhou, 2021).
Catalysis
The compound has been studied for its potential catalytic applications. G. K. Rao et al. (2014) explored the use of a complex formed from 2-(Methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This highlights its role in facilitating eco-friendly chemical reactions with high turnover numbers, signifying an advance in green chemistry practices (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Polymer and Materials Science
Another area of application includes polymer synthesis and the development of new materials. Leyla Shahhosseini et al. (2016) described the electrochemical synthesis of a novel polymer based on an analogous aniline compound for use as a counter electrode in dye-sensitized solar cells, demonstrating the potential of such compounds in improving energy conversion efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Optical and Electronic Applications
Further research includes exploring the optical and electronic properties of related compounds. Shuai Li et al. (2017) synthesized and characterized novel electrochromic materials employing a similar structural unit, indicating their suitability for applications in the near-infrared region. This underscores the potential of such compounds in electrochromic devices and other electronic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would largely depend on its reactivity and the types of reactions it can participate in. Given its structure, it could be of interest in the field of organic synthesis, particularly in the development of new cross-coupling reactions .
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYJXVILNWJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)
![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)



![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)
![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)


![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)